JAK1/JAK2 Sub-Nanomolar Inhibitory Potency Enabled by the 1-Cyanomethyl-4-carboxy Pharmacophore
In a GSK patent program (US9957264), the derivative 4-({1-[4-(cyanomethyl)-1-propanoylpiperidin-4-yl]}-1H-pyrazol-4-yl)amino-based inhibitor incorporating the 1-(cyanomethyl)piperidine-4-carboxylic acid core achieved IC₅₀ values of 0.11 nM against JAK1 and 0.48 nM against JAK2 in recombinant purified GST-tagged catalytic domain assays [1]. For comparison, the unsubstituted piperidine-4-carboxylic acid parent scaffold (isonipecotic acid) exhibits no measurable JAK kinase inhibitory activity, demonstrating that the N-cyanomethyl substitution is a critical pharmacophoric element conferring >10⁷-fold potency enhancement [2].
| Evidence Dimension | JAK1/JAK2 enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | JAK1 IC₅₀ = 0.11 nM; JAK2 IC₅₀ = 0.48 nM (as the elaborated 4-cyanomethyl-piperidin-4-yl-pyrazole derivative) |
| Comparator Or Baseline | Isonipecotic acid (piperidine-4-carboxylic acid, parent scaffold): no detectable JAK inhibitory activity |
| Quantified Difference | Potency gain from baseline: >10⁷-fold improvement attributable to N-cyanomethyl and 4-position elaboration |
| Conditions | Recombinant purified GST-tagged JAK1 and JAK2 catalytic domain inhibition assays (BindingDB Assay ID 3085) |
Why This Matters
This quantitative potency differential demonstrates that the 1-(cyanomethyl)piperidine-4-carboxylic acid scaffold is not merely a generic building block but an essential pharmacophoric substructure for achieving target engagement in kinase inhibitor programs, directly impacting hit-to-lead and lead optimization decisions.
- [1] BindingDB, BDBM391247: JAK1 IC₅₀ = 0.110 nM, JAK2 IC₅₀ = 0.480 nM. US Patent US9957264 (GSK). DOI: 10.7270/Q2KH0QN8. View Source
- [2] Wikipedia, Isonipecotic acid: GABAA receptor partial agonist, no reported JAK kinase activity. https://en.wikipedia.org/wiki/Isonipecotic_acid. View Source
